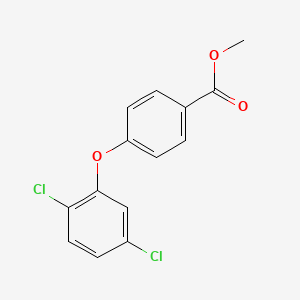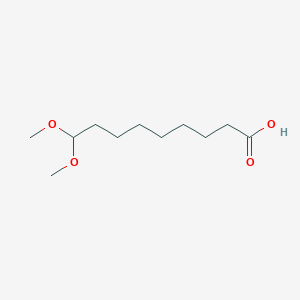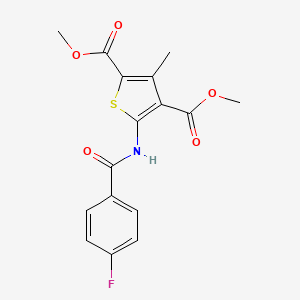
1-Methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a trifluoromethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid typically involves the condensation of a carboxylic acid with a substituted amine, followed by cyclization to form the pyrrole ring. For instance, the condensation of a carboxylic acid moiety with 2,4,4-trimethoxybutan-1-amine under reflux conditions, followed by acid-mediated cyclization, can yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Functionalization of the 5-position can be achieved by lithiation in flow, followed by trapping with electrophiles . This method allows for precise control over reaction conditions and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or nitro groups onto the pyrrole ring.
Applications De Recherche Scientifique
1-Methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antitumor activities.
Mécanisme D'action
The mechanism of action of 1-methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with intracellular targets, such as enzymes and receptors, thereby modulating their activity and exerting its biological effects .
Comparaison Avec Des Composés Similaires
- 1-Methyl-3-(trifluoromethyl)pyrrole-2-carboxylic acid
- 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrrole
Comparison: 1-Methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the pyrrole ring. This combination imparts distinct chemical properties, such as increased stability and enhanced biological activity, compared to similar compounds .
Propriétés
Formule moléculaire |
C13H10F3NO2 |
|---|---|
Poids moléculaire |
269.22 g/mol |
Nom IUPAC |
1-methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H10F3NO2/c1-17-10(5-6-11(17)12(18)19)8-3-2-4-9(7-8)13(14,15)16/h2-7H,1H3,(H,18,19) |
Clé InChI |
LRQZQGWRTMRBBX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12124153.png)
![Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]-](/img/structure/B12124162.png)


![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B12124172.png)
![3-(thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12124177.png)
![2-Benzylidene-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B12124183.png)

![N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide](/img/structure/B12124188.png)
![1-Propanone, 1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-](/img/structure/B12124191.png)




